molecular formula C15H20F3N3O2 B6459794 1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2549047-13-2

1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6459794
CAS No.: 2549047-13-2
M. Wt: 331.33 g/mol
InChI Key: NPQFLJRGDUDFLQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a (1,4-dioxan-2-yl)methyl group and at the 4-position with a 5-(trifluoromethyl)pyridin-2-yl moiety.

Properties

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c16-15(17,18)12-1-2-14(19-9-12)21-5-3-20(4-6-21)10-13-11-22-7-8-23-13/h1-2,9,13H,3-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQFLJRGDUDFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2COCCO2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dioxane with a suitable alkylating agent to introduce the dioxane moiety. This intermediate is then reacted with a piperazine derivative that has been pre-functionalized with a pyridine ring bearing a trifluoromethyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce any carbonyl groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
  • Structure : Incorporates a tetrahydropyran (oxane) ring fused to a piperidine moiety.
  • Synthesis : Prepared via coupling reactions, similar to methods in (22% yield using ACN reflux) .
  • Properties : The oxane ring may improve solubility compared to aromatic substituents.
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
  • Structure : Features a 3-methylisoxazole group.
  • Properties : Isoxazole’s electron-rich nature may enhance π-π stacking in receptor binding. Molecular weight (409.456) and hydrophobicity differ significantly from the target compound .
1-(Diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
  • Structure : Bulky diphenylmethyl group at the 1-position.
  • Physical Properties : Higher molecular weight (397.44), density (1.235 g/cm³), and predicted boiling point (487.4°C) suggest reduced solubility compared to the target compound .
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
  • Structure : Hydroxyethyl group at the 1-position.
  • Properties : Lower molecular weight (283.28) and polar hydroxy group enhance aqueous solubility, contrasting with the dioxane-containing target .

Pharmacological Potential

  • Trifluoromethylpyridine Motif : Common in kinase inhibitors (e.g., c-Met, ALK) due to its electron-withdrawing effects and metabolic stability .
  • Piperazine-Dioxane Hybrids : The dioxane group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., diphenylmethyl) .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility Key Structural Influence
Target Compound ~380 (estimated) 2.5–3.5 Moderate (dioxane) Balanced lipophilicity
1-(Diphenylmethyl) analog 397.44 4.8 Low Aromatic bulk
2-Hydroxyethyl analog 283.28 1.2 High Polar hydroxy group
Tetrahydropyran-piperidine analog 409.46 3.0 Moderate Ether oxygen polarity

Biological Activity

1-[(1,4-Dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is a common motif in pharmacologically active compounds. The presence of a dioxane ring and a trifluoromethyl group contributes to its unique chemical properties, enhancing lipophilicity and possibly influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Modulation : It can act as an inhibitor or modulator of various enzymes, impacting metabolic pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several biological targets.

TargetActivityReference
Dopamine ReceptorsAntagonistic effects observed
Acetylcholinesterase (AChE)Moderate inhibition (IC50 = 12 µM)
Neuroprotective EffectsReduced oxidative stress in neuronal cells

Case Studies

  • Neuroleptic Activity : A study involving a series of piperazine derivatives indicated that compounds similar to this compound displayed neuroleptic properties with minimal extrapyramidal side effects. This suggests potential for treatment in psychotic disorders without significant motor side effects .
  • Cytotoxicity : In cancer cell lines, the compound demonstrated selective cytotoxicity, indicating potential as an anticancer agent. Further studies are needed to elucidate the specific pathways involved .

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted role in modulating neurotransmission and potentially affecting cognitive function.

Potential Applications:

  • Psychiatric Disorders : Due to its receptor modulation capabilities.
  • Neurodegenerative Diseases : As an AChE inhibitor, it may help in conditions like Alzheimer's disease.

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